
Naphthalene, decahydro-1,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, decahydro-1,6-dimethyl-, also known as tetralin, is a bicyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid with a distinct odor and is highly soluble in organic solvents. Tetralin is widely used in the synthesis of various chemicals and materials due to its unique properties.
Applications De Recherche Scientifique
Tetralin has a wide range of applications in scientific research. It is commonly used as a solvent for various organic compounds, such as resins, oils, and waxes. Tetralin is also used as a reducing agent in the synthesis of organic compounds, such as alcohols, ketones, and aldehydes. Additionally, Naphthalene, decahydro-1,6-dimethyl- is used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of Naphthalene, decahydro-1,6-dimethyl- is not well understood. However, it is known to act as a reducing agent in various chemical reactions. Tetralin can donate hydrogen atoms to other molecules, which can lead to the formation of new chemical bonds. This property makes Naphthalene, decahydro-1,6-dimethyl- a useful reagent in many organic synthesis reactions.
Effets Biochimiques Et Physiologiques
Tetralin has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. Tetralin is metabolized by the liver and excreted in the urine. It is not known to accumulate in the body or cause any long-term health effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tetralin has several advantages for use in lab experiments. It is a highly stable compound that does not react with most chemicals. It is also a good solvent for many organic compounds, which makes it useful for dissolving and isolating various compounds. However, Naphthalene, decahydro-1,6-dimethyl- has some limitations, such as its low boiling point and high flammability. These properties make it difficult to handle and require special precautions when using it in lab experiments.
Orientations Futures
For the use of Naphthalene, decahydro-1,6-dimethyl- include the development of new catalysts, the synthesis of new compounds, and its potential as a fuel or energy source.
Méthodes De Synthèse
Tetralin can be synthesized by the hydrogenation of naphthalene using a suitable catalyst and hydrogen gas. The process involves the reduction of the double bonds in naphthalene to form single bonds in Naphthalene, decahydro-1,6-dimethyl-. The reaction is carried out at high temperatures and pressures, and the yield of Naphthalene, decahydro-1,6-dimethyl- depends on the reaction conditions and the quality of the catalyst used.
Propriétés
Numéro CAS |
1750-51-2 |
|---|---|
Nom du produit |
Naphthalene, decahydro-1,6-dimethyl- |
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
1,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h9-12H,3-8H2,1-2H3 |
Clé InChI |
SXLVBBLVYUOSKX-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC2C1)C |
SMILES canonique |
CC1CCC2C(CCCC2C1)C |
Synonymes |
Decahydro-1,6-dimethylnaphthalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



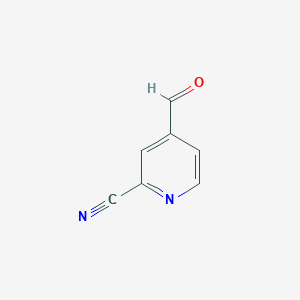
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
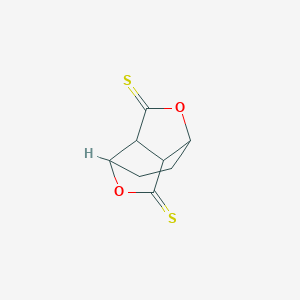
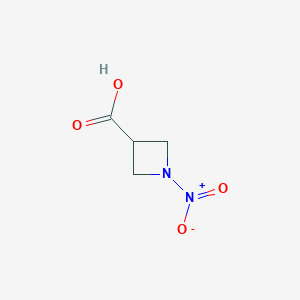
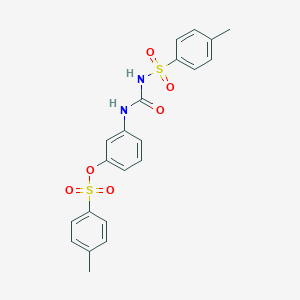
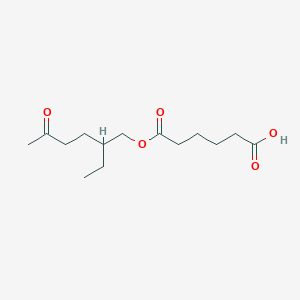
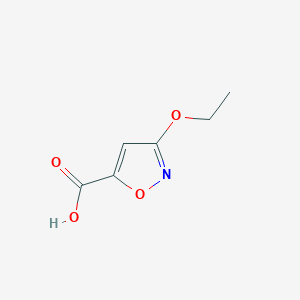
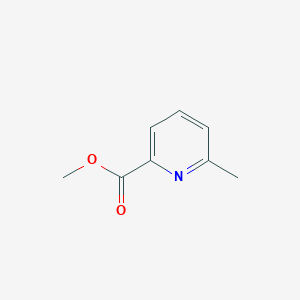
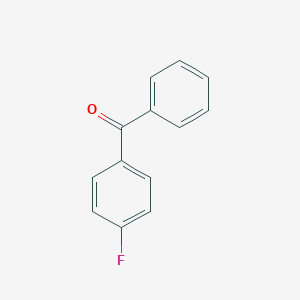
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
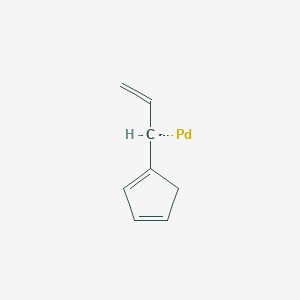
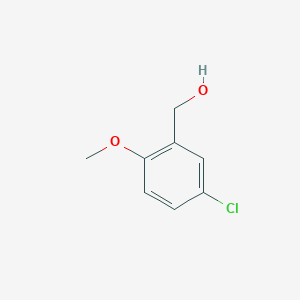
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
